Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate is an organic compound that belongs to the class of malonates It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate typically involves the reaction of dimethyl malonate with 5-methylfurfural under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the enolate form of dimethyl malonate attacks the carbonyl group of 5-methylfurfural. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the product is isolated through standard workup procedures including extraction and purification by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The carbonyl groups in the malonate moiety can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or interfere with essential metabolic processes in microorganisms. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate: Unique due to the presence of both a furan ring and a malonate moiety.
Dimethyl 2-hydroxy-2-[(5-ethyl-2-furyl)methyl]malonate: Similar structure but with an ethyl group instead of a methyl group on the furan ring.
Dimethyl 2-hydroxy-2-[(5-methyl-2-thienyl)methyl]malonate: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring enhances its aromaticity and stability, while the malonate moiety provides versatility in synthetic transformations .
Properties
CAS No. |
89215-47-4 |
---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
dimethyl 2-hydroxy-2-[(5-methylfuran-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C11H14O6/c1-7-4-5-8(17-7)6-11(14,9(12)15-2)10(13)16-3/h4-5,14H,6H2,1-3H3 |
InChI Key |
NBDCFUBGNIJBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.